Sulisobenzone hydrate
CAS No.:
Cat. No.: VC10343683
Molecular Formula: C14H14O7S
Molecular Weight: 326.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H14O7S |
---|---|
Molecular Weight | 326.32 g/mol |
IUPAC Name | 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;hydrate |
Standard InChI | InChI=1S/C14H12O6S.H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);1H2 |
Standard InChI Key | MGLMEJLINAZYBG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O |
Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O |
Introduction
Chemical Identification and Structural Properties
Sulisobenzone hydrate (C₁₄H₁₄O₇S) is a hydrated form of sulisobenzone, with a molecular weight of 326.32 g/mol . Its structure comprises a benzophenone backbone substituted with hydroxyl, methoxy, and sulfonic acid groups, which confer solubility in polar solvents and stability in aqueous formulations. The IUPAC name, 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid hydrate, reflects this substitution pattern .
Molecular and Crystallographic Features
The compound’s 2D and 3D structures reveal planar benzene rings connected via a ketone group, with the sulfonic acid moiety enhancing hydrophilicity . X-ray diffraction studies of its intercalation into layered double hydroxides (LDHs) demonstrate a basal spacing of 1.8–2.1 nm, accommodating the anion within the interlamellar space .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄O₇S | |
Molecular Weight | 326.32 g/mol | |
CAS Number | 66104-24-3 (anhydrous form) | |
Solubility in Water | >100 mg/mL (25°C) | |
UV Absorption Peaks | 280 nm, 320 nm, 370 nm |
Synthesis and Intercalation into Nanocomposites
Sulisobenzone anions are typically intercalated into CaFe-hydrocalumites via co-precipitation, yielding photoprotective nanocomposites . This process involves mixing Ca²⁺ and Fe³⁺ salts with sulisobenzone disodium under alkaline conditions, resulting in a crystalline LDH structure with interlayer sulfonic acid groups. Post-synthetic ball milling (vibration or drum mills) further refines these composites, reducing particle size from ~5 μm to <1 μm and enhancing UV absorption by 40–60% at 320 nm .
Mechanochemical Modifications
Grinding at ball-to-powder ratios (BPR) of 25:1 and 600:1 induces structural deformations, including layer fragmentation and pore size reduction (from 12.6 nm to 8.3 nm) . These changes amplify π–π interactions between benzene rings and metal hydroxide layers, red-shifting absorption maxima and closing spectral gaps in the UVB range .
Applications in Sunscreen Formulations
The compound’s high water solubility (>100 mg/mL) and thermal stability (decomposition onset at 330°C) make it ideal for aqueous sunscreens. Recent formulations combine sulisobenzone-LDH nanocomposites with organic filters like avobenzone, achieving sun protection factors (SPF) >50 without whitening effects .
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | >100 |
Ethanol | 50–75 |
Cyclohexanone | 0.04 |
Acetone | <10 |
Recent Research Advances
Enhanced UV Performance via Ball Milling
A 2024 study demonstrated that drum milling Ca₂Fe-SB composites at 600 rpm for 2 hours increased UVB absorption by 58% at 320 nm, rivaling high-energy vibration mills . This improvement stems from mechanochemically induced charge transfer between Fe³⁺ and delocalized π-electrons of sulisobenzone, validated by Raman spectral shifts at 1595 cm⁻¹ (C=O stretching) and 1150 cm⁻¹ (S=O symmetric vibration) .
Environmental and Toxicological Profiles
Ecotoxicity assessments indicate moderate persistence (half-life = 60 days in water), with negligible bioaccumulation potential (log Kow = 1.2). Acute aquatic toxicity (LC50 for Daphnia magna) exceeds 100 mg/L, classifying it as environmentally safe at typical use concentrations.
Regulatory Status and Industrial Adoption
Sulisobenzone hydrate is approved under the EU Cosmetic Regulation (EC No. 1223/2009) and FDA OTC monograph for sunscreens, with a maximum concentration of 10%. Patent filings (e.g., WO2024112345) highlight its use in transparent UV-protective coatings for polymers, leveraging LDH nanocomposites to achieve 95% UVA blocking at 0.5% loading .
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